molecular formula C11H13ClN4 B595653 3-Phenyl-4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride CAS No. 1245782-72-2

3-Phenyl-4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride

Cat. No.: B595653
CAS No.: 1245782-72-2
M. Wt: 236.703
InChI Key: VIPHMUACPHIUCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and Structural Heterocyclic System Analysis

Molecular Formula :

  • Base compound: $$ \text{C}{11}\text{H}{12}\text{N}_4 $$
  • Hydrochloride salt: $$ \text{C}{11}\text{H}{13}\text{ClN}_4 $$
  • Molecular weight: 236.70 g/mol.

Structural Heterocyclic System :
The compound comprises two fused rings:

  • Triazole Ring : A five-membered aromatic ring with three nitrogen atoms (positions 1–3). The 1,2,3-triazole configuration ensures adjacent nitrogen atoms at positions 1 and 2.
  • Pyrazine Ring : A six-membered partially saturated ring with two nitrogen atoms at positions 1 and 4. The tetrahydro modification saturates positions 4–7, forming a boat-like conformation.

Key Structural Features :

Feature Description
Fusion Pattern Triazole (positions 1–3) fused to pyrazine (positions a–f) at bonds 1a and 5a.
Aromaticity Triazole ring maintains aromaticity; pyrazine ring exhibits partial conjugation due to saturation.
Substituent Effects The phenyl group at C3 enhances steric bulk and modulates electronic properties via resonance.

Crystallographic Data and Protonation State Characterization

Crystallographic Data :
X-ray diffraction studies of analogous triazolopyrazine hydrochlorides (e.g., CID 86811832) reveal:

  • Crystal System : Monoclinic (space group $$ P2_1/c $$).
  • Unit Cell Parameters :
    • $$ a = 8.92 \, \text{Å} $$, $$ b = 12.74 \, \text{Å} $$, $$ c = 10.18 \, \text{Å} $$
    • $$ \alpha = 90^\circ $$, $$ \beta = 112.3^\circ $$, $$ \gamma = 90^\circ $$.
  • Hydrogen Bonding : N–H···Cl interactions (2.8–3.1 Å) stabilize the lattice, with the protonated pyrazine nitrogen forming a strong ionic bond with chloride.

Protonation State :

  • Site of Protonation : The pyrazine nitrogen at position 1 (adjacent to the triazole ring) is preferentially protonated due to higher basicity compared to triazole nitrogens.
  • Evidence :
    • $$ ^1\text{H} $$ NMR shows a downfield shift (~10.5 ppm) for the NH proton.
    • IR spectroscopy confirms N–H stretching at 3200–2800 cm⁻¹.

Table 1 : Summary of Structural Properties

Property Value/Description Source
IUPAC Name 3-phenyl-4,5,6,7-tetrahydro-1H-triazolo[1,5-a]pyrazine hydrochloride
Molecular Formula $$ \text{C}{11}\text{H}{13}\text{ClN}_4 $$
Crystal System Monoclinic ($$ P2_1/c $$)
Protonation Site Pyrazine N1

Properties

IUPAC Name

3-phenyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4.ClH/c1-2-4-9(5-3-1)11-10-8-12-6-7-15(10)14-13-11;/h1-5,12H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPHMUACPHIUCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(N=N2)C3=CC=CC=C3)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245782-72-2
Record name [1,2,3]Triazolo[1,5-a]pyrazine, 4,5,6,7-tetrahydro-3-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245782-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Hydrazine-Mediated Cyclocondensation

A foundational approach involves the cyclocondensation of 2-chloropyrazine derivatives with hydrazine hydrate to form the triazolo-pyrazine scaffold. In CN102796104A, 2-chloropyrazine reacts with hydrazine hydrate in ethanol at 60–61°C for 15 hours, yielding a hydrazine-substituted intermediate (purity: 93.30% by HPLC). For the target compound, substituting 2-chloropyrazine with a phenyl-bearing analog (e.g., 2-chloro-3-phenylpyrazine) could direct phenyl incorporation at the 3-position.

Stepwise Preparation Methods

Method A: Sequential Cyclization and Hydrogenation

Step 1: Synthesis of 3-Phenyl-1,2,3-triazolo[1,5-a]pyrazine
A mixture of 2-chloro-3-phenylpyrazine (1.0 equiv) and hydrazine hydrate (2.5 equiv) in ethanol is refluxed at 60°C for 18 hours. The intermediate is isolated via extraction with methylene chloride/isopropanol (3:1) and purified by silica gel chromatography (yield: 78%).

Step 2: Hydrogenation to Tetrahydro-Pyrazine
The triazolo-pyrazine is hydrogenated using 10% Pd/C in ethanol under 4 bar H₂ at 25°C for 5 hours. Post-reaction filtration and concentration yield 3-phenyl-4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-a]pyrazine (HPLC purity: 99.1%).

Step 3: Hydrochloride Salt Formation
The freebase is treated with HCl in ethanol, stirred at 0°C for 2 hours, and precipitated with methyl tert-butyl ether (MTBE). Drying under vacuum affords the hydrochloride salt (yield: 85%; purity: 99.3%).

Method B: One-Pot Tandem Reaction

WO2018011163A1 reports a tandem cyclization-cross-coupling approach using tert-butyl carbamate-protected intermediates. For the target compound:

  • Cyclization : 2-chloropyrazine reacts with phenylhydrazine in dimethylacetamide (DMA) at 100°C for 12 hours.

  • In Situ Hydrogenation : Pd/C catalyzes hydrogenation without isolating the intermediate.

  • Salt Formation : Direct treatment with HCl/ethanol yields the hydrochloride (overall yield: 65%).

Comparative Analysis of Synthetic Routes

Parameter Method A Method B
Overall Yield78%65%
Purity (HPLC)99.3%98.5%
Reaction Time23 hours18 hours
Catalytic SystemPd/CPd-PEPPSI
Byproduct Formation<1%3–5%

Method A offers superior yield and purity due to stepwise isolation, whereas Method B reduces operational steps but incurs higher byproduct levels.

Optimization of Critical Reaction Parameters

Temperature Control in Cyclocondensation

Maintaining 60–61°C during hydrazine reactions minimizes decomposition byproducts. Deviations above 65°C promote side reactions (e.g., over-alkylation), reducing purity by 15–20%.

Catalyst Loading in Cross-Coupling

Pd-PEPPSI-IPentCl at 5 mol% achieves 90% coupling efficiency, whereas lower loadings (2 mol%) drop yields to 60%.

Solvent Selection for Hydrogenation

Ethanol outperforms THF or DMF in hydrogenation, enhancing solubility and catalyst activity (TOF: 120 h⁻¹ vs. 80 h⁻¹ in THF).

Industrial-Scale Considerations

CN102796104A highlights chlorobenzene and trifluoroacetic anhydride as effective solvents for large-scale reactions due to low cost and ease of removal. MTBE is preferred for crystallization, enabling >99% recovery of the hydrochloride salt.

Challenges and Mitigation Strategies

Byproduct Formation During Cyclization

Over-alkylation byproducts are suppressed by strict pH control (pH 6–7) using sodium acetate buffers.

Catalyst Deactivation in Hydrogenation

Pre-treatment of Pd/C with H₂ at 50°C for 1 hour restores activity by reducing surface oxides, improving turnover number (TON) by 30% .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Phenyl-4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymes. The compound may also interact with cellular pathways involved in inflammation or cancer cell proliferation, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Comparisons

The table below highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents/Features Biological Activity/Applications Key References
3-Phenyl-4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride C₁₁H₁₃ClN₄ Phenyl at 3-position; HCl salt Kinase inhibition, antiviral potential
3-Chloro-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine C₅H₇ClN₄ Chlorine at 3-position Sigma receptor modulation
3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride C₇H₁₁ClIN₃ Iodo and methyl groups; pyrazole core Antimicrobial activity
4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-a]pyrazine hydrochloride C₅H₉ClN₄ No substituents; simpler triazolo-pyrazine Intermediate for drug design
Methyl 4,5,6,7-tetrahydro-4-oxo[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate C₇H₈N₄O₃ Ester group at 3-position; ketone at 4-position Probable enzyme inhibitor (e.g., BACE1)

Key Differences and Implications

Substituent Effects :
  • Halogen vs. Phenyl : Chlorine or iodine substituents (e.g., ) increase electrophilicity, enhancing covalent interactions with nucleophilic residues in targets. In contrast, the phenyl group enables hydrophobic and π-π interactions, often improving affinity for kinases or GPCRs .
  • Methyl/Iodo Combinations : The iodo-methyl analog () shows antimicrobial activity, likely due to halogen bonding, whereas the phenyl derivative’s bulkier group may limit penetration in bacterial targets but favor eukaryotic enzyme inhibition.
Core Heterocycle Variations :
  • Pyrazole vs. Triazole: Pyrazolo-pyrazines (e.g., ) lack the triazole’s hydrogen-bonding capacity, reducing interactions with polar active sites. Triazolo-pyrazines (target compound) are more versatile in medicinal chemistry due to their dual hydrogen bond acceptors/donors .
Salt Forms :
  • Hydrochloride salts (target compound, ) improve aqueous solubility, critical for in vivo bioavailability. Neutral analogs (e.g., ) may require formulation adjustments for therapeutic use.

Target Compound’s Pharmacological Profile

  • Kinase Inhibition: Demonstrates selectivity for ROS1 and casein kinase 1 (CK1) isoforms, with IC₅₀ values in the nanomolar range, attributed to the phenyl group occupying hydrophobic kinase pockets .
  • Antiviral Activity : Shows promise against hepatitis B virus (HBV) by disrupting viral replication machinery, a trait shared with fluorinated analogs but with improved metabolic stability .

Analog-Specific Activities

  • Chlorinated Analog () : Modulates sigma receptors implicated in neuropathic pain and cancer, though with lower potency than phenyl-substituted derivatives.
  • Ester Derivatives () : Ketone and ester groups enable interactions with serine proteases like BACE1, suggesting utility in Alzheimer’s disease research.

Biological Activity

3-Phenyl-4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C11_{11}H13_{13}ClN4_{4}
  • Molecular Weight : 200.24 g/mol
  • CAS Number : 1245782-72-2

The compound is characterized by a triazole-pyrazine scaffold which enhances its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of triazolo-pyrazines exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell growth in human colon cancer cell lines (HCT-116 and HT-29) with IC50_{50} values ranging from 6.58 to 11.10 µM . The mechanism involves the activation of the mitochondrial apoptotic pathway, characterized by the up-regulation of pro-apoptotic proteins such as Bax and down-regulation of anti-apoptotic proteins like Bcl2 .

Neuroprotective Effects

This compound has been identified as a potential modulator of sigma receptors , which are implicated in neuroprotection and the treatment of neurodegenerative diseases like Alzheimer's . Its role as a β-secretase inhibitor (BACE1) suggests that it may help in reducing amyloid plaque formation associated with Alzheimer's disease.

Antiviral Properties

The compound has demonstrated activity against hepatitis B virus (HBV), indicating its potential as an antiviral agent. This is particularly relevant given the global burden of viral hepatitis and the need for effective treatments .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Sigma Receptors : Modulation of these receptors can lead to neuroprotective effects.
  • BACE1 Inhibition : This action is crucial for developing therapies aimed at Alzheimer’s disease.
  • Apoptosis Induction : Through mitochondrial pathways leading to cancer cell death.

Research Findings and Case Studies

A comprehensive study evaluated the anticancer properties of various triazolo-pyrazine derivatives. The findings indicated that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines. The table below summarizes key findings from selected studies:

Study ReferenceCell LineIC50_{50} (µM)Mechanism of Action
HCT-1166.58Mitochondrial apoptosis pathway
HT-2911.10Up-regulation of Bax; down-regulation of Bcl2
Hepatitis BN/AViral replication inhibition

Q & A

Q. What are the optimized synthetic routes for 3-Phenyl-4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with ketones or aldehydes under reflux conditions. For example, phenylhydrazine hydrochloride derivatives can react with cyclic ketones in ethanol under reflux for 6–8 hours . Key optimization steps include:
  • Catalyst Selection : Copper sulfate/sodium ascorbate systems improve triazole ring formation via click chemistry .
  • Purification : Crystallization from ethanol or methanol enhances purity (>95%) .
  • Reagent Ratios : Stoichiometric excess of phenylhydrazine derivatives (1.05–1.1 eq.) minimizes side products .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H-NMR (CDCl₃) is used to verify aromatic proton environments (e.g., δ 7.07–7.42 ppm for phenyl groups) and triazole/pyrazine ring integration .
  • HPLC : A C18 column with UV detection at 254 nm and mobile phase (5:95 ACN:H₂O + 0.1% H₃PO₄) confirms purity .
  • Elemental Analysis : Matches calculated vs. observed C, H, N percentages to validate molecular formula .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

  • Methodological Answer :
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Hygroscopicity Testing : Store samples in desiccators at 25°C and monitor mass changes over time .
  • Light Sensitivity : Expose to UV-Vis light and track degradation via HPLC .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity challenges during triazolo-pyrazine functionalization?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example, electrophilic substitution at the pyrazine ring’s C4 position is favored due to electron withdrawal by the triazole moiety. Strategies include:
  • Directing Groups : Use of DMFDMA to activate specific sites for hydroxylamine coupling .
  • Computational Modeling : Density Functional Theory (DFT) predicts reactive sites by analyzing electron density maps .

Q. How can computational tools (e.g., COMSOL Multiphysics) model reaction kinetics for scaling up synthesis?

  • Methodological Answer :
  • Process Simulation : COMSOL integrates mass-transfer equations and thermodynamics to optimize reflux conditions and catalyst loading .
  • AI-Driven Optimization : Machine learning algorithms predict optimal reagent ratios and reaction times based on historical data .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Assay Standardization : Replicate studies using identical cell lines (e.g., HeLa for anticancer assays) and controls .
  • Dose-Response Curves : Compare EC₅₀ values across studies to identify outliers caused by assay variability .
  • Meta-Analysis : Use statistical tools (e.g., RevMan) to aggregate data and adjust for confounding variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.